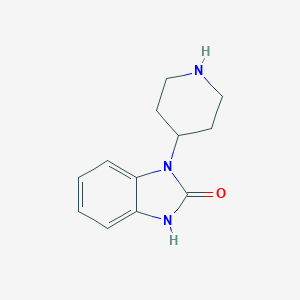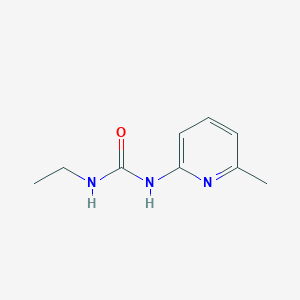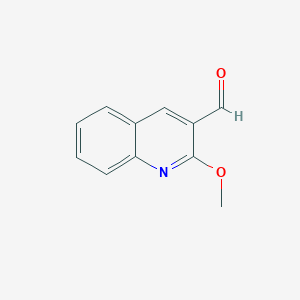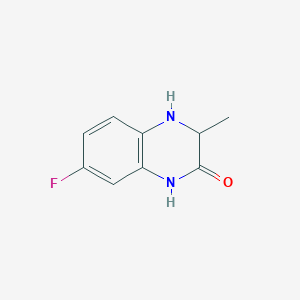
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as F-MeOQX, is a chemical compound that belongs to the quinoxalinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Mechanism Of Action
The exact mechanism of action of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Biochemical And Physiological Effects
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to increase the binding affinity of GABA to the GABA-A receptor, resulting in increased inhibitory neurotransmission. This leads to a reduction in neuronal excitability, which is responsible for the observed anticonvulsant and anxiolytic effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is its high potency and selectivity towards the GABA-A receptor. This makes it an ideal candidate for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is its limited solubility in water, which can make it challenging to administer in certain experimental conditions.
Future Directions
Future research on 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone could focus on its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the molecular mechanisms underlying its anticonvulsant and anxiolytic effects. Finally, the development of more water-soluble derivatives of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone could enhance its potential applications in various experimental conditions.
Synthesis Methods
The synthesis of 7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,3-dihydroquinoxaline-6-carboxylic acid with methyl chloroformate and subsequent reaction with fluoroamine. The final product is obtained after purification and characterization.
Scientific Research Applications
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant and anxiolytic properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
146741-05-1 |
|---|---|
Product Name |
7-Fluoro-3-methyl-3,4-dihydro-2(1H)-quinoxalinone |
Molecular Formula |
C9H9FN2O |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
7-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13) |
InChI Key |
ZXGDQNLIAUXOLE-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



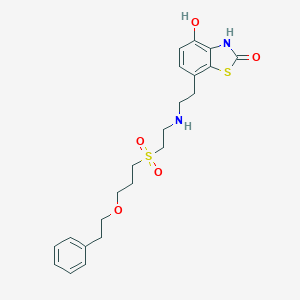
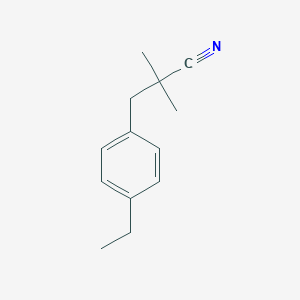
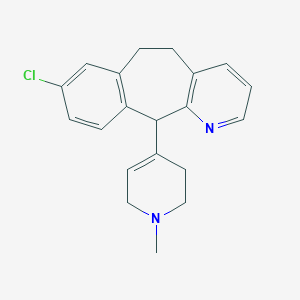
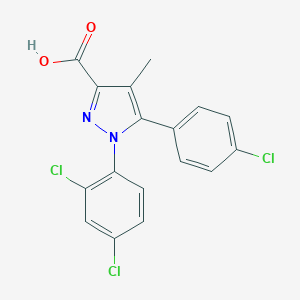
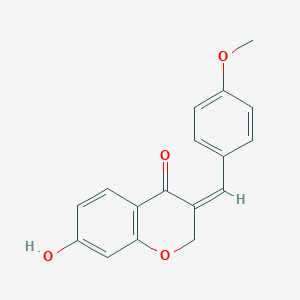
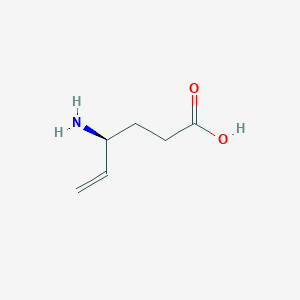
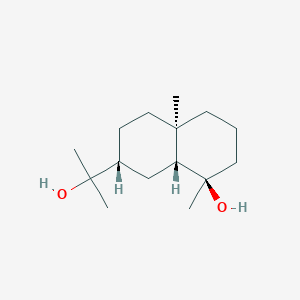
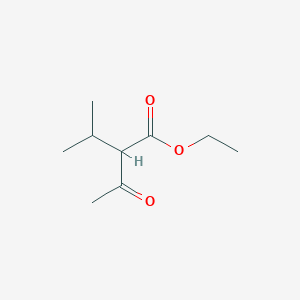
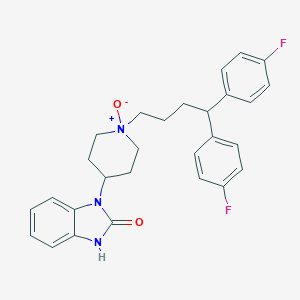
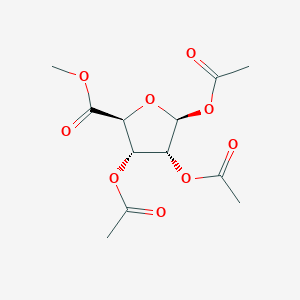
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)
